3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide
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Overview
Description
3-phenyl-N’-(1-phenylethylidene)propanohydrazide is an organic compound with the molecular formula C17H18N2O It is a hydrazide derivative, characterized by the presence of a phenyl group and a phenylethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N’-(1-phenylethylidene)propanohydrazide typically involves the condensation reaction between 3-phenylpropanoic acid hydrazide and acetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 3-phenyl-N’-(1-phenylethylidene)propanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N’-(1-phenylethylidene)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The phenyl and phenylethylidene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
Oxidation: Oxidized derivatives of the phenyl and phenylethylidene groups.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
3-phenyl-N’-(1-phenylethylidene)propanohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-phenyl-N’-(1-phenylethylidene)propanohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl and phenylethylidene groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-N’-(1-phenylhexylidene)propanohydrazide: Similar structure but with a hexylidene group instead of an ethylidene group.
3-phenyl-N’-(1-phenylethylidene)butanohydrazide: Similar structure but with a butanoic acid backbone instead of a propanoic acid backbone.
Uniqueness
3-phenyl-N’-(1-phenylethylidene)propanohydrazide is unique due to its specific combination of phenyl and phenylethylidene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N2O |
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Molecular Weight |
266.34 g/mol |
IUPAC Name |
3-phenyl-N-[(E)-1-phenylethylideneamino]propanamide |
InChI |
InChI=1S/C17H18N2O/c1-14(16-10-6-3-7-11-16)18-19-17(20)13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,19,20)/b18-14+ |
InChI Key |
DFIGEXZBMDCWHF-NBVRZTHBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCC1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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